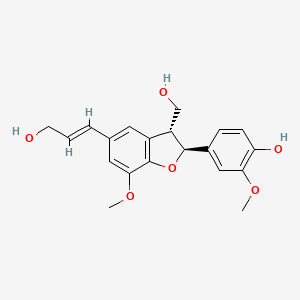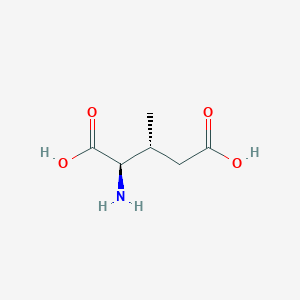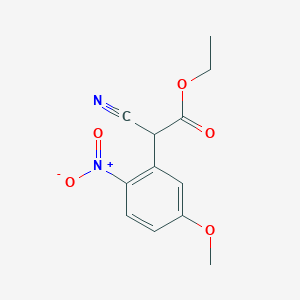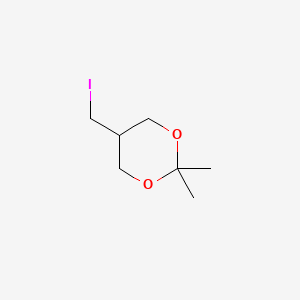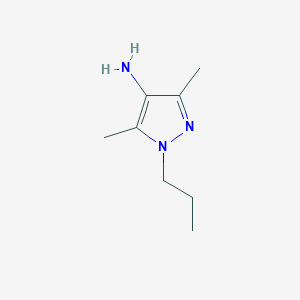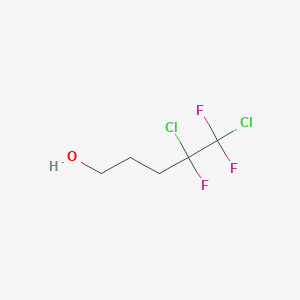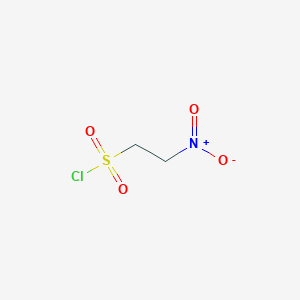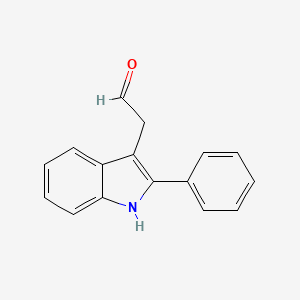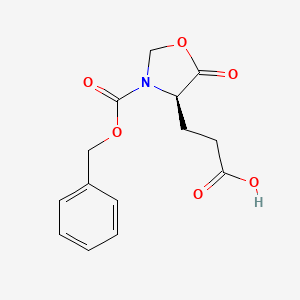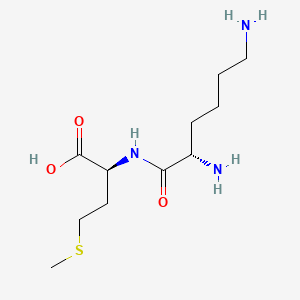
Lys-Met
描述
Lys-Met, also known as lysyl-methionine, is a dipeptide formed from the amino acids lysine and methionine. It is a compound of significant interest due to its role in various biological processes and its potential applications in different fields. Lysine and methionine are essential amino acids, meaning they must be obtained through diet as the human body cannot synthesize them. This compound combines the properties of both amino acids, making it a valuable compound for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Lys-Met can be synthesized through peptide bond formation between lysine and methionine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis begins with the protection of the amino group of lysine and the carboxyl group of methionine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed to yield the final dipeptide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic synthesis using specific proteases that catalyze the formation of peptide bonds. This method is advantageous due to its high specificity and mild reaction conditions, which minimize the formation of by-products. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a large scale .
化学反应分析
Types of Reactions
Lys-Met undergoes various chemical reactions, including:
Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Reduction reactions can convert oxidized methionine back to its original form.
Substitution: Lysine residues can participate in substitution reactions, particularly at the amino group, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine.
Substitution: Various acylated derivatives of this compound.
科学研究应用
Lys-Met has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Investigated for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and its role in enhancing the bioavailability of lysine and methionine.
Industry: Utilized in the production of nutritional supplements and as a feed additive in animal husbandry to improve growth and health .
作用机制
Lys-Met exerts its effects through various mechanisms:
相似化合物的比较
Lys-Met can be compared with other dipeptides and amino acid derivatives:
Lys-Thr (lysyl-threonine): Similar to this compound, but contains threonine instead of methionine. It has different properties and applications due to the presence of threonine.
Met-Gly (methionyl-glycine): Contains glycine instead of lysine, leading to different chemical and biological properties.
Lys-Ala (lysyl-alanine): Contains alanine instead of methionine, which affects its reactivity and applications
This compound is unique due to the combination of lysine and methionine, which imparts specific properties such as enhanced antioxidant activity and improved nutritional value. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-9(11(16)17)14-10(15)8(13)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZOQGHZGQLEQO-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97729-52-7 | |
| Record name | Lysylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


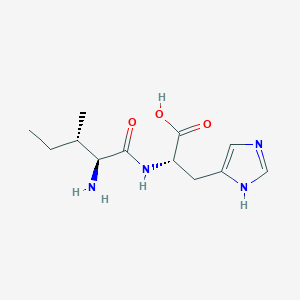
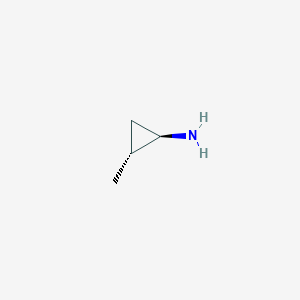
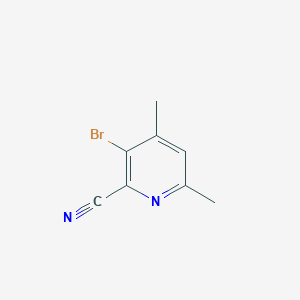
![4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3317772.png)
